![molecular formula C10H14ClN3O2S B2359003 N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1052543-77-7](/img/structure/B2359003.png)
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
Overview
Description
N-(2-Methoxyethyl)-n-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine, HCl
Scientific Research Applications
- N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has shown promise as an anticancer agent. Researchers investigate its potential to inhibit tumor growth and metastasis by targeting specific cellular pathways. Preclinical studies and in vitro experiments explore its effects on cancer cell lines, providing valuable insights for drug development .
- The compound’s unique structure suggests neuroprotective properties. Scientists study its impact on neuronal health, focusing on neurodegenerative conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). By elucidating its mechanisms of action, they aim to develop therapeutic interventions .
- N-(2-Methoxyethyl)-n-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine, HCl exhibits antimicrobial effects. Researchers explore its potential as a novel antibacterial and antifungal agent. In vitro studies assess its efficacy against various pathogens, including drug-resistant strains .
- Chronic inflammation plays a role in several diseases. Investigations focus on whether this compound can modulate inflammatory pathways. By understanding its interactions with immune cells and cytokines, researchers aim to develop anti-inflammatory therapies .
- The compound’s photophysical properties make it interesting for optoelectronic applications. Researchers explore its fluorescence, phosphorescence, and photochemical behavior. Potential uses include sensors, light-emitting devices, and imaging probes .
- Scientists use N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride as a chemical probe to identify specific protein targets. By studying its interactions with cellular components, they uncover novel pathways and potential drug targets .
Anticancer Research
Neuroprotection and Neurodegenerative Diseases
Antibacterial and Antifungal Activity
Anti-inflammatory Properties
Photophysical Applications
Chemical Biology and Target Identification
properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.ClH/c1-14-5-4-11-7-9-12-13-10(15-9)8-3-2-6-16-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXWYBXAPYPMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NN=C(O1)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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